Proroxan
Overview
Description
Proroxan, also known as pyrroxane or pirroksan, is a pharmaceutical drug primarily used as an antihypertensive agent. It was developed in the 1970s at the Institute of Toxicology of the USSR Ministry of Health. This compound is a non-selective alpha-blocker (α-adrenoreceptor antagonist) and is used in the treatment of Ménière’s disease, motion sickness, and allergic dermatitis .
Mechanism of Action
Target of Action
Proroxan, also known as pyrroxane and pirroksan, is a pharmaceutical drug that primarily targets α-adrenoreceptors . These receptors are part of the sympathetic nervous system and play a crucial role in regulating various physiological processes, including blood pressure and heart rate.
Mode of Action
This compound acts as a non-selective alpha-blocker . This means it inhibits the action of norepinephrine (a neurotransmitter) on α-adrenoreceptors, thereby dilating blood vessels and reducing blood pressure .
Biochemical Pathways
This can lead to a decrease in vascular resistance and blood pressure .
Pharmacokinetics
This compound is characterized by its rapid attainment of the maximum concentration in blood and prolonged elimination from the body . This rapid onset and prolonged action suggest that this compound may have a high bioavailability and effective duration of action. More detailed pharmacokinetic studies are needed to fully understand these properties .
Action Environment
The solubility and stability of this compound can be influenced by the pH of the environment . It has been found that this compound solubility decreases for pH values between 3 and 5.5, which corresponds to the protonated species . This suggests that the absorption and stability of this compound could be affected by the pH of the stomach, which could influence its overall efficacy .
Biochemical Analysis
Biochemical Properties
Proroxan plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with α-adrenergic receptors, inhibiting their activity. This inhibition leads to vasodilation and a subsequent decrease in blood pressure. Additionally, this compound interacts with other biomolecules such as neurotransmitters, influencing their release and uptake .
Cellular Effects
This compound affects various types of cells and cellular processes. In vascular smooth muscle cells, it induces relaxation by blocking α-adrenergic receptors. This action leads to vasodilation and reduced blood pressure. In neuronal cells, this compound influences cell signaling pathways by modulating the release and uptake of neurotransmitters. This modulation can affect gene expression and cellular metabolism, leading to changes in cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to α-adrenergic receptors, inhibiting their activity. This inhibition prevents the usual action of catecholamines, leading to vasodilation and decreased blood pressure. This compound also affects enzyme activity, either inhibiting or activating specific enzymes involved in neurotransmitter metabolism. These changes can lead to alterations in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is known for its rapid onset of action and short duration of effect. This compound’s stability and degradation are influenced by pH levels, with reduced solubility and increased degradation observed at pH values between 3 and 5.5. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that this compound can have lasting impacts on cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces blood pressure without significant adverse effects. At higher doses, toxic effects such as excessive vasodilation and hypotension can occur. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is both effective and safe .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes various biochemical transformations. These metabolic processes can affect the levels of metabolites and influence metabolic flux within cells .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cells, this compound can accumulate in specific tissues, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct this compound to specific compartments or organelles within the cell, affecting its activity and function. For example, this compound may be localized to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and influence cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Proroxan is synthesized through a series of chemical reactions involving the formation of its core structure, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one hydrochloride. The synthesis involves the use of reagents such as 3-phenylpyrrolidine and various acids and bases to control the pH and facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification. The process includes the use of ion-pair chromatographic analysis with specific columns and detectors to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
Proroxan undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The conditions vary depending on the desired reaction, with specific pH levels and temperatures being crucial for optimal results .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can have different pharmacological properties and applications .
Scientific Research Applications
Proroxan has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of alpha-blockers and their interactions with receptors.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Applied in the treatment of hypertension, Ménière’s disease, motion sickness, and allergic dermatitis.
Comparison with Similar Compounds
Proroxan is compared with other alpha-blockers such as:
Prazosin: Another alpha-blocker used to treat hypertension and anxiety.
Doxazosin: Used for hypertension and benign prostatic hyperplasia.
Terazosin: Similar to doxazosin, used for hypertension and prostate issues.
Uniqueness
This compound is unique due to its rapid onset of action and short duration of effect. It also has a distinct chemical structure that allows for specific interactions with alpha-adrenoreceptors, making it effective in reducing alcohol and drug consumption .
Biological Activity
Proroxan, also known as pyrroxan, is an α-adrenergic antagonist that has garnered attention for its diverse biological activities, particularly in the fields of psychiatry and pharmacology. Originally developed in the 1970s, it was primarily used for treating vegetative crises and has since been explored for various other therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, clinical applications, and case studies.
This compound functions by selectively blocking α-adrenergic receptors, which inhibits the effects of endogenous catecholamines like norepinephrine. This mechanism is essential in managing conditions characterized by excessive adrenergic activity. The drug's ability to modulate neurotransmitter levels has led to its investigation in several clinical contexts.
1. Treatment of Diencephalic Disorders
This compound has been effectively used in treating diencephalic disorders, particularly vegetative crises. Clinical studies have shown significant improvements in patients experiencing autonomic dysregulation, characterized by symptoms such as dizziness and nausea. A study indicated that a single oral dose of 30 mg this compound significantly increased statokinetic stability and reduced symptoms of motion sickness compared to a control group .
2. Anti-Alcohol and Anti-Drug Effects
Research has demonstrated this compound's potential in reducing alcohol and drug motivation. It has shown promise in psychiatric settings for patients with substance use disorders, where it helps decrease cravings and consumption levels .
3. Vestibular Function Improvement
In controlled trials, this compound exhibited a notable effect on vestibular function, decreasing the severity of vestibular responses by approximately 60% during motion sickness tests. This suggests its utility in managing vestibular disorders .
Case Studies and Clinical Trials
Several studies have explored this compound's efficacy across different patient populations:
- Study on Motion Sickness : A randomized trial compared this compound (30 mg) with dimenhydrinate (100 mg) in patients subjected to motion sickness tests. Results indicated that this compound was comparably effective while exerting a more favorable profile on sensory responses .
- Psychiatric Applications : In patients with anxiety disorders, this compound demonstrated a reduction in anxiety symptoms due to its adrenergic blockade properties, supporting its use as an adjunct therapy .
Biological Activity Summary Table
Pharmacokinetics
This compound is administered orally and exhibits rapid absorption with peak plasma concentrations typically reached within 1-2 hours post-administration. Its pharmacokinetic profile indicates a half-life conducive to its use in acute settings while allowing for flexibility in dosing regimens.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c23-19(17-6-7-20-21(14-17)25-13-12-24-20)9-11-22-10-8-18(15-22)16-4-2-1-3-5-16/h1-7,14,18H,8-13,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIISXIDAZYOLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)CCC(=O)C3=CC4=C(C=C3)OCCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
33025-33-1 (hydrochloride) | |
Record name | Proroxan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033743963 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9046285 | |
Record name | Proroxan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33743-96-3 | |
Record name | Proroxan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033743963 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Proroxan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PROROXAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5WT3QN49G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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